

1,2,5-Trihydroxyxanthone CAS number and molecular formula

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Compound of Interest

Compound Name: 1,2,5-Trihydroxyxanthone

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In-Depth Technical Guide to 1,2,5-Trihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2,5-Trihydroxyxanthone**, a naturally occurring xanthone derivative. The document details its chemical identity, including its CAS number and molecular formula. While specific quantitative biological data for **1,2,5-Trihydroxyxanthone** is limited in publicly accessible literature, this guide furnishes general experimental protocols for the synthesis of hydroxyxanthones and for assessing their antioxidant and cytotoxic activities, based on established methodologies for analogous compounds. Furthermore, a generalized workflow for the isolation and screening of xanthones is presented. Due to the absence of specific studies on the mechanism of action of **1,2,5-Trihydroxyxanthone**, a hypothetical signaling pathway illustrating a common mechanism of anticancer activity for xanthone derivatives—Topoisomerase II inhibition—is provided for contextual understanding.

Chemical Identity

1,2,5-Trihydroxyxanthone is a polyphenol belonging to the xanthone class of organic compounds. It is known to be isolated from plant sources such as Garcinia subelliptica and



Garcinia tetralata.[1]

Identifier	Value	
CAS Number	156640-23-2	
Molecular Formula	C13H8O5	
Molecular Weight	244.20 g/mol	
IUPAC Name	1,2,5-trihydroxy-9H-xanthen-9-one	

Biological Activity Data (Comparative)

Specific quantitative data for the biological activity of **1,2,5-Trihydroxyxanthone** is not readily available in the reviewed literature. However, to provide a comparative context, the following tables summarize the reported 50% inhibitory concentration (IC50) values for other trihydroxyxanthone isomers in antioxidant and anticancer assays. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity of Trihydroxyxanthone Isomers (DPPH Assay)

Compound	IC50 (μM)
1,3,8-Trihydroxyxanthone	> 500
1,5,6-Trihydroxyxanthone	> 500

Data sourced from a study on synthetic hydroxyxanthones, where compounds with IC50 > 500 μ M are categorized as moderate antioxidant agents.[1]

Table 2: Anticancer Activity of Trihydroxyxanthone Isomers (MTT Assay)



Compound	Cell Line	IC50 (μM)
1,3,8-Trihydroxyxanthone	MCF-7 (Breast Cancer)	184 ± 15
WiDr (Colon Cancer)	254 ± 15	
HeLa (Cervical Cancer)	277 ± 9	_
1,5,6-Trihydroxyxanthone	WiDr (Colon Cancer)	209 ± 4
HeLa (Cervical Cancer)	241 ± 13	
3,4,6-Trihydroxyxanthone	WiDr (Colon Cancer)	38 ± 11
1,3,6-Trihydroxyxanthone	WiDr (Colon Cancer)	384 ± 93
1,3,5-Trihydroxyxanthone	HepG2 (Liver Cancer)	15.8
1,3,6-Trihydroxyxanthone	HepG2 (Liver Cancer)	45.9
1,3,7-Trihydroxyxanthone	HepG2 (Liver Cancer)	33.8
1,3,8-Trihydroxyxanthone	HepG2 (Liver Cancer)	63.1

Data for MCF-7, WiDr, and HeLa cells are from a study on synthetic hydroxyxanthones.[1] Data for HepG2 cells are from an evaluation of a series of hydroxyxanthones.[2]

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and biological evaluation of hydroxyxanthones, adapted from published literature.

One-Pot Synthesis of Hydroxyxanthones

This protocol describes a general method for the synthesis of hydroxyxanthones via a one-pot cyclodehydration reaction.

Materials:

- A hydroxybenzoic acid derivative (e.g., 2,6-dihydroxybenzoic acid)
- A phenol derivative (e.g., phloroglucinol, resorcinol, or pyrogallol)



- Eaton's reagent (P₂O₅/MeSO₃H)
- Stirring apparatus and heating mantle
- · Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine the hydroxybenzoic acid derivative (1.0 eq) and the phenol derivative (1.0-1.2 eq).
- Add Eaton's reagent to the mixture.
- Stir the mixture and heat to approximately 80°C for 3 hours.
- Allow the reaction mixture to cool to room temperature.
- Pour the mixture into ice-cold water and stir for 1 hour to precipitate the product.
- Filter the resulting precipitate and wash thoroughly with water to afford the crude hydroxyxanthone solid.[4]
- The crude product can be further purified by column chromatography or recrystallization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of a compound.

Materials:

- DPPH solution (e.g., 0.1 mM in methanol)
- Test compound solution at various concentrations
- Methanol (or other suitable solvent)
- 96-well microplate



Microplate reader

Procedure:

- Prepare a series of dilutions of the test compound in methanol.
- In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
- · Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at the maximum wavelength of DPPH (typically around 517 nm).
- A control well containing only methanol and the DPPH solution should be included.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
 100
- The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa, WiDr)
- Complete cell culture medium
- Test compound solution at various concentrations



- MTT reagent
- Sodium dodecyl sulfate (SDS) solution or other solubilizing agent
- 96-well cell culture plate
- CO₂ incubator
- ELISA reader

Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
- Prepare a series of dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add the MTT reagent to each well and incubate for an additional 3-4 hours.
- Add the SDS solution to each well to dissolve the formazan crystals.
- Incubate the plate in a dark room for 24 hours.
- Measure the absorbance of each well at a wavelength of 495 nm using an ELISA reader.
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Visualizations

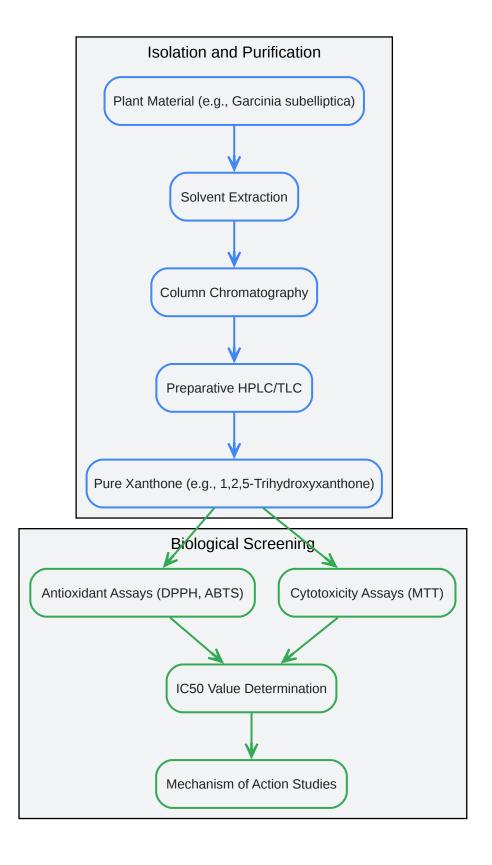




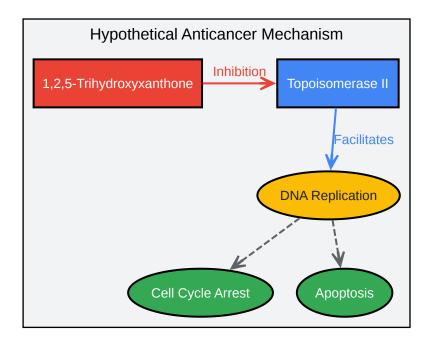
Generalized Workflow for Xanthone Isolation and Screening

The following diagram illustrates a typical workflow for the isolation of xanthones from a natural source and their subsequent biological screening.









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